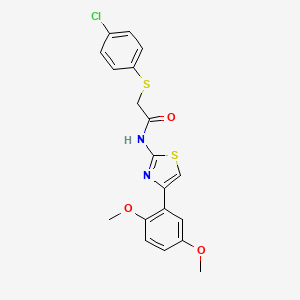![molecular formula C14H22ClNO2 B2395022 4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride CAS No. 1380300-43-5](/img/structure/B2395022.png)
4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride, also known as MOMA-HCl, is an organic compound used in the synthesis of various chemical compounds. It is a white crystalline solid with a molecular weight of 339.86 g/mol. MOMA-HCl is a derivative of oxan-4-ylmethanamine and has been used in a variety of industrial and scientific applications.
Mechanism of Action
4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride acts as a proton donor in the presence of a base, such as sodium hydroxide. This proton donation results in the formation of a positively charged species, which can then react with a variety of other compounds to form new products.
Biochemical and Physiological Effects
This compound has not been tested for its potential biochemical and physiological effects. Therefore, its effects are unknown.
Advantages and Limitations for Lab Experiments
4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride is a versatile compound that can be used in a variety of laboratory experiments. It has a low cost and is easy to handle. However, it is a hazardous compound and should be handled with care.
Future Directions
Future research on 4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride could focus on its potential therapeutic applications, as well as its potential applications in the fields of organic electronics, materials science, and nanotechnology. Additionally, further studies should be conducted to better understand its biochemical and physiological effects. Finally, research should be conducted to develop more efficient and safer methods for its synthesis.
Synthesis Methods
4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride can be synthesized by reacting 4-methoxyphenylmethanol with oxan-4-ylmethanamine hydrochloride in the presence of a base such as sodium hydroxide. This reaction produces this compound and the by-product sodium chloride. The reaction is conducted at a temperature of 80 °C and is completed in approximately 12 hours.
Scientific Research Applications
4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of compounds with potential therapeutic applications, such as antifungal agents, anti-inflammatory agents, and other drugs. It has also been used in the synthesis of compounds with potential applications in the fields of organic electronics, materials science, and nanotechnology.
properties
IUPAC Name |
[4-[(4-methoxyphenyl)methyl]oxan-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-13-4-2-12(3-5-13)10-14(11-15)6-8-17-9-7-14;/h2-5H,6-11,15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHFZLHBNUCWCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(CCOCC2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4-cyclohexylthiazol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2394939.png)

![Methyl (4aS,6S,7aS)-6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B2394941.png)
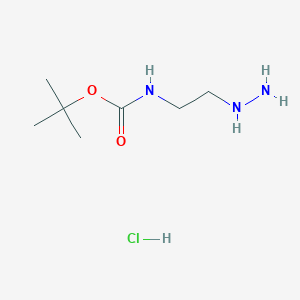
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2394947.png)
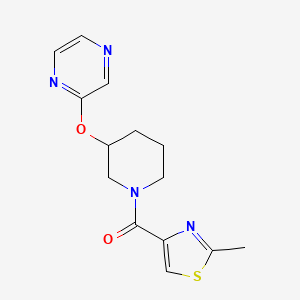
![N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2394953.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2394954.png)
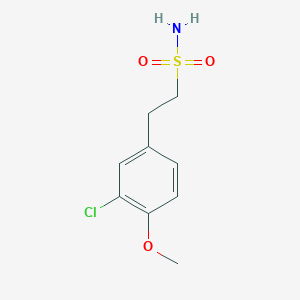
![6-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole](/img/structure/B2394956.png)
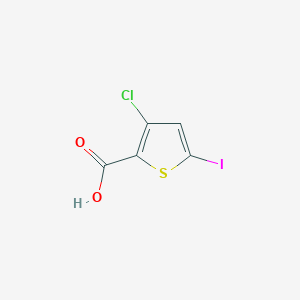
![Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2394959.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2394961.png)
